Methyl 1-benzylazetidine-3-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of Methyl 1-benzylazetidine-3-carboxylate and related compounds involves innovative strategies to form functionalized scaffolds. For example, a new strategy for the synthesis of 1,4-benzodiazepine derivatives from methyl 1-arylaziridine-2-carboxylates has been developed, which includes N-benzylation and highly regioselective ring-opening reactions, followed by intramolecular nucleophilic displacement, showing the versatility of related azetidine carboxylates in synthetic chemistry (Wang et al., 2008).
Molecular Structure Analysis
Molecular structure analysis is critical for understanding the reactivity and interaction of Methyl 1-benzylazetidine-3-carboxylate. Crystallographic studies have been conducted on similar compounds, revealing how crystallization conditions affect molecular structure and interactions, providing insight into the structural dynamics of azetidine derivatives (Arshad et al., 2013).
Chemical Reactions and Properties
Methyl 1-benzylazetidine-3-carboxylate undergoes various chemical reactions, highlighting its reactivity and potential for creating complex molecules. For instance, palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids demonstrate the compound's versatility in synthetic applications (Giri et al., 2007).
Scientific Research Applications
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- Application : Benzimidazole fungicides, which share a similar ring structure to the compound you mentioned, are highly effective, low-toxicity, systemic broad-spectrum fungicides. They exhibit biological activities including anticancer, antibacterial, and antiparasitic effects .
- Method : These fungicides are used in agriculture to prevent and control various plant diseases caused by fungi .
- Results : The main products of benzimidazole fungicides include benomyl, carbendazim, thiabendazole, albendazole, thiophanate, thiophanate-methyl, fuberidazole, and others . They have shown particularly outstanding antibacterial properties .
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- Application : A series of new derivatives were designed and synthesized by introducing a sulfonate or carboxylate moiety into the 1,3,4-oxadiazole structure .
- Method : These compounds were tested for antibacterial activity against two phytopathogens, Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac), in vitro .
- Results : Preliminary results indicated that some compounds had good antibacterial activity against Xoo, with EC 50 values ranging from 50.1-112.5 µM, which was better than those of Bismerthiazol (253.5 µM) and Thiodiazole copper (467.4 µM) .
Safety And Hazards
- Signal Word : Warning
- Precautionary Statements : Follow safety precautions, avoid contact with skin and eyes, and handle under inert gas if necessary.
Future Directions
Research on Methyl 1-benzylazetidine-3-carboxylate could focus on:
- Synthetic Methods : Develop efficient and scalable synthetic routes.
- Biological Activity : Investigate potential biological applications.
- Catalytic Properties : Explore its catalytic behavior in relevant reactions.
Please note that additional studies and experimental data are needed to fully understand this compound’s properties and potential applications. For a more detailed analysis, further research and access to specialized databases would be beneficial.
properties
IUPAC Name |
methyl 1-benzylazetidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)11-8-13(9-11)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWRHWYGXKWOOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595292 | |
Record name | Methyl 1-benzylazetidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-benzylazetidine-3-carboxylate | |
CAS RN |
103491-29-8 | |
Record name | Methyl 1-benzylazetidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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